1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a propanol chain linked to a trimethylcyclohexyl group, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.
Attachment of the Propanol Chain: The intermediate is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to attach the propanol chain.
Cyclohexyl Group Introduction: The final step involves the reaction of the resulting compound with 3,3,5-trimethylcyclohexanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propanol chain, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Biochemistry: It serves as a tool to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure but lacks the cyclohexyl group.
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-chloropropane: Similar but with a chlorine atom instead of the hydroxyl group.
Uniqueness
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a trimethylcyclohexyl group, which confer distinct pharmacological properties and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.2ClH/c1-18-13-22(15-23(2,3)14-18)28-17-20(26)16-24-9-11-25(12-10-24)19-5-7-21(27-4)8-6-19;;/h5-8,18,20,22,26H,9-17H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKMNRVDEZXSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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